17alpha-Propionate

Description

Properties

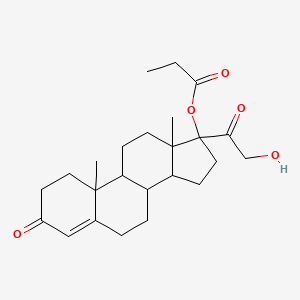

IUPAC Name |

[17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-4-21(28)29-24(20(27)14-25)12-9-19-17-6-5-15-13-16(26)7-10-22(15,2)18(17)8-11-23(19,24)3/h13,17-19,25H,4-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNHMOZDMYNCPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Cortexolone 17α-propionate (Clascoterone)

Topic: Cortexolone 17α-propionate (Clascoterone) Mechanism of Action Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A First-in-Class "Soft Drug" Androgen Receptor Antagonist

Executive Summary

Cortexolone 17α-propionate (Clascoterone; CB-03-01) represents a paradigm shift in the management of androgen-dependent dermatopathologies. Unlike systemic anti-androgens (e.g., spironolactone) or 5α-reductase inhibitors (e.g., finasteride), Clascoterone is engineered as a "soft drug." It exhibits potent local antagonism of the androgen receptor (AR) in sebocytes and dermal papilla cells but undergoes rapid metabolic inactivation upon systemic absorption.

This guide dissects the molecular pharmacodynamics of Clascoterone, elucidating its competitive binding kinetics, downstream inhibition of lipogenesis and cytokine cascades, and the esterase-driven metabolic safety valve that defines its clinical utility.

Molecular Pharmacology & Structural Logic

Structural Homology and Binding Kinetics

Clascoterone is a steroid ester with a 4-ring backbone structurally homologous to Dihydrotestosterone (DHT) and Spironolactone. However, the addition of the 17α-propionate ester chain is the critical determinant of its pharmacological profile.

-

Mechanism: Competitive Antagonism.[1] Clascoterone binds to the ligand-binding domain (LBD) of the cytoplasmic Androgen Receptor (AR) with high affinity.

-

Causality: By occupying the LBD, Clascoterone induces a conformational change that prevents the recruitment of co-activators necessary for AR dimerization and nuclear translocation.

-

Potency: In vitro assays demonstrate that Clascoterone inhibits AR-regulated transcription with efficacy comparable to potent systemic anti-androgens, yet without the systemic half-life.[2]

Visualization: The Competitive Inhibition Pathway

The following diagram illustrates the interruption of the pathogenic androgen signaling cascade by Clascoterone within the sebocyte.[3]

Figure 1: Clascoterone competitively binds cytoplasmic AR, preventing nuclear translocation and subsequent transcription of acnegenic genes.

The "Soft Drug" Metabolic Fate

The defining feature of Clascoterone is its metabolic instability in systemic circulation. This design ensures that therapeutic activity is confined to the site of application (skin) while minimizing systemic anti-androgenic effects (e.g., feminization, gynecomastia).

Hydrolysis Mechanism

Upon penetrating the epidermis and exerting its effect on the sebaceous gland, any Clascoterone that reaches the dermal microvasculature is acted upon by plasma and tissue esterases.

-

Reaction: Hydrolysis of the C17-propionate ester.[4]

-

Metabolites:

-

Cortexolone (11-Deoxycortisol): An endogenous corticosteroid intermediate with negligible AR binding affinity.

-

Propionic Acid: A common metabolic byproduct.

-

-

Safety Implication: This rapid inactivation prevents the drug from affecting the Hypothalamic-Pituitary-Gonadal (HPG) axis systemically.

Figure 2: The "Soft Drug" pathway ensures Clascoterone is rapidly hydrolyzed into inactive Cortexolone upon entering systemic circulation.

Downstream Physiological Effects

Clascoterone’s efficacy stems from its dual inhibition of two critical acnegenic pathways: Lipogenesis and Inflammation .

Inhibition of Sebogenesis

Androgens (DHT) stimulate sebocytes to synthesize triglycerides and squalene. Clascoterone blocks this signal.[5][6]

-

Data: In primary human sebocytes, Clascoterone dose-dependently inhibits lipid synthesis.[7][8][9][10]

-

Comparison: Efficacy is superior to spironolactone in reducing neutral lipid accumulation in in vitro models.

Cytokine Suppression

Beyond lipid reduction, Clascoterone exhibits a distinct anti-inflammatory profile.[10]

-

Mechanism: Androgen signaling upregulates proinflammatory cytokines. Blocking AR reduces this output.

-

Key Targets: IL-6, IL-8, and IL-1β.[11]

-

Significance: This addresses the inflammatory component of acne (papules/pustules) directly, not just the comedogenic component.

| Effect | Mechanism | Key Biomarkers Reduced |

| Lipogenesis | Inhibition of FASN and SCD enzyme transcription via AR blockade | Triglycerides, Squalene, Wax Esters |

| Inflammation | Downregulation of NF-κB pathway crosstalk with AR | IL-6, IL-8, IL-1β, TNF-α |

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended. These are designed to be self-validating with appropriate positive and negative controls.

Protocol A: Primary Sebocyte Lipid Synthesis Assay (Nile Red)

Objective: Quantify the inhibition of androgen-induced lipogenesis.

-

Cell Culture: Seed primary human sebocytes (20,000 cells/well) in 96-well plates. Maintain in Sebocyte Growth Medium.

-

Starvation Phase: Incubate cells in serum-free medium for 24 hours to synchronize the cell cycle and deplete baseline lipids.

-

Treatment:

-

Control: Vehicle (0.1% DMSO).

-

Inducer: Testosterone (10 nM) or DHT (10 nM) to stimulate lipid production.

-

Experimental: Clascoterone (0.1 µM - 10 µM) + Inducer.

-

Comparator: Spironolactone (10 µM) + Inducer.

-

-

Incubation: Culture for 72 hours.

-

Staining: Wash cells with PBS. Add Nile Red solution (1 µg/mL in PBS). Incubate for 15 mins at 37°C in the dark.

-

Quantification: Measure fluorescence using a plate reader (Excitation: 485 nm; Emission: 535 nm).

-

Normalization: Normalize fluorescence to total protein content (BCA assay) or cell count (DAPI stain) to ensure data reflects lipid-per-cell, not just cell number.

Protocol B: Transcriptional Reporter Assay (AR-Luc)

Objective: Confirm direct antagonism of the Androgen Receptor.[5][10]

-

Transfection: Cotransfect CHO or HEK-293 cells with:

-

An AR expression vector (e.g., pCMV-hAR).

-

An androgen-responsive luciferase reporter (e.g., MMTV-Luc).

-

-

Treatment: Treat cells with DHT (1 nM) alone or in combination with increasing concentrations of Clascoterone (10 nM – 10 µM).

-

Assay: After 24 hours, lyse cells and add Luciferase substrate.

-

Readout: Measure luminescence.

-

Validation: Plot dose-response curve. A true antagonist will show a sigmoidal reduction in luminescence with an IC50 value.

-

Reference Standard: Clascoterone should exhibit an IC50 in the low nanomolar range, comparable to Cyproterone Acetate.

-

References

-

Rosette C, Agan FJ, Mazzetti A, et al. Cortexolone 17α-propionate (Clascoterone) is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro.[7][8][12] Journal of Drugs in Dermatology. 2019;18(5):412-418.[2][7][8][9][12][13][14] Link[9]

-

Hebert A, Thiboutot D, Stein Gold L, et al. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials. JAMA Dermatology. 2020;156(6):621–630.[13] Link

-

Mazzetti A, Moro L, Gerloni M, et al. Pharmacokinetic Profile of Cortexolone 17α-propionate (Clascoterone) in Subjects With Acne Vulgaris. Journal of Drugs in Dermatology. 2019;18(6):563. Link

-

Celasco G, Moro L, Bozzella R, et al. Biological profile of cortexolone 17alpha-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist.[7] Arzneimittelforschung. 2004;54(12):881-886.[7] Link

-

Rosette C, Rosette N, Mazzetti A, et al. Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro.[7] Journal of Drugs in Dermatology. 2019;18(2):197-201.[1][5][7] Link

Sources

- 1. admin.aformulabr.com.br [admin.aformulabr.com.br]

- 2. Portico [access.portico.org]

- 3. nextstepsinderm.com [nextstepsinderm.com]

- 4. researchgate.net [researchgate.net]

- 5. Cortexolone 17α-Propionate (Clascoterone) is an Androgen Receptor Antagonist in Dermal Papilla Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. amareaesthetics.com [amareaesthetics.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 11. Effect of clascoterone on the proliferation, lipid synthesis and inflammatory factors expression of human SZ95 sebocytes in vitro [zgmfskin.com]

- 12. dovepress.com [dovepress.com]

- 13. emjreviews.com [emjreviews.com]

- 14. researchgate.net [researchgate.net]

Strategic 17α-Propionate Synthesis in Corticosteroid Drug Development: Mechanistic Pathways and Process Optimization

Executive Summary

The esterification of the 17α-hydroxyl group in the steroid nucleus is a critical structural modification in the design of highly potent, topically and inhalation-active corticosteroids. The introduction of a 17α-propionate moiety significantly enhances glucocorticoid receptor (GR) affinity, increases lipophilicity, and optimizes tissue retention while minimizing systemic bioavailability. This technical guide provides an in-depth analysis of the synthesis pathways for two premier 17α-propionate corticosteroids: Fluticasone Propionate and Clobetasol Propionate .

By examining the causality behind specific reagent selections, steric control mechanisms, and scalable experimental protocols, this whitepaper serves as a comprehensive resource for drug development professionals and synthetic chemists.

Pharmacological Rationale for 17α-Propionylation

The structural evolution of corticosteroids demonstrates that modifications at the C-16, C-17, and C-20 positions dictate both potency and pharmacokinetic profiles. The 17α-propionate ester is not merely a lipophilic appendage; it actively engages with the hydrophobic binding pocket of the glucocorticoid receptor.

In the case of Fluticasone Propionate, the combination of a C-20 thiofluoromethyl group and a 17α-propionate ester yields a 36-fold higher GR affinity compared to beclomethasone dipropionate, and a two-fold higher affinity compared to budesonide[1]. This modification ensures that the drug exerts a profound local anti-inflammatory effect (e.g., in pulmonary or dermatological tissues) with rapid first-pass metabolism if swallowed, thereby reducing systemic toxicity[1].

Quantitative Data: Comparative Receptor Affinity & Efficacy

| Corticosteroid | C-17 Modification | C-20 / C-21 Modification | Relative GR Affinity | Primary Application |

| Fluticasone Propionate | 17α-propionate | 17β-carbothioic acid fluoromethyl ester | ~36x (vs Beclomethasone) | Asthma, Allergic Rhinitis[1] |

| Clobetasol Propionate | 17α-propionate | 21-chloro | Ultra-high potency | Severe Dermatoses, Psoriasis[2] |

| Beclomethasone Dipropionate | 17α-propionate | 21-propionate | 1x (Baseline) | Asthma, Dermatoses |

| Budesonide | 16α,17α-acetal | 21-hydroxyl | ~18x (vs Beclomethasone) | Asthma, COPD |

Synthesis Pathway I: Fluticasone Propionate

The synthesis of fluticasone propionate from commercial-grade flumethasone requires precise stereochemical control and regioselective esterification. The pathway avoids direct esterification of the highly hindered 17α-OH in the presence of a 21-OH by first oxidizing the C-21 side chain.

Mechanistic Overview

-

Oxidation: Flumethasone is oxidized (typically using periodic acid or hydrogen peroxide) to cleave the C-21 carbon, yielding the 17β-carboxylic acid intermediate[3][4].

-

17α-Propionylation: The 17α-hydroxyl group is acylated using propionic anhydride or propionyl chloride. This is often performed in the presence of a tertiary amine (e.g., pyridine or triethylamine) at low temperatures (5°C to -20°C) to prevent degradation and neutralize acidic byproducts[3][5].

-

Thioesterification: The 17β-carboxylic acid is converted to a carbothioic acid. This is achieved using N,N-dimethylthiocarbamoyl chloride or carbonyldiimidazole (CDI) followed by hydrogen sulfide (

)[3][6]. -

Fluoromethylation: The final step involves the alkylation of the 17β-carbothioic acid with bromofluoromethane or chlorofluoromethane in an aprotic solvent (e.g., DMA or DMF) with a mild base like sodium bicarbonate, yielding the final API[3][7].

Workflow for the synthesis of Fluticasone Propionate from Flumethasone.

Self-Validating Experimental Protocol: Fluticasone Propionate

Note: This protocol synthesizes technical data from optimized industrial methodologies[5][7][8].

Step 1: 17α-Propionylation

-

Rationale: Pyridine is selected as both solvent and base. The steric bulk of the steroid nucleus requires a highly reactive acylating agent (propionic anhydride or propionyl chloride), but the reaction must be kept cold to prevent non-specific acylation or degradation of the diene-dione A-ring.

-

Procedure:

-

Suspend 50 g of 6α,9α-difluoro-11β,17α-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carboxylic acid in 250 mL of anhydrous acetone and 15 mL of pyridine[5].

-

Cool the reactor to -10°C under a nitrogen atmosphere.

-

Dropwise add 1.2 equivalents of propionyl chloride over 45 minutes, maintaining the internal temperature below 0°C[5].

-

Stir for 2 hours. Quench with ice water to precipitate the 17α-propionyloxy derivative. Filter, wash with dilute HCl to remove residual pyridine, and dry under vacuum.

-

Step 2: Thioesterification & Fluoromethylation

-

Rationale: Bromofluoromethane is preferred over chlorofluoromethane in modern syntheses due to its superior leaving-group kinetics, reducing reaction times and minimizing environmental hazards associated with high-pressure gas reactions[8].

-

Procedure:

-

Convert the 17α-propionyloxy derivative to the carbothioic acid using CDI and

in DMF[3]. -

Isolate the carbothioic acid and dissolve 30 g in 150 mL of dimethylacetamide (DMA).

-

Add 12 g of sodium bicarbonate (

) as an acid scavenger. -

Introduce bromofluoromethane (approx. 1.5 equivalents) at 20-30°C[8].

-

Monitor via HPLC. Upon completion (typically 4-6 hours), precipitate the product by adding water.

-

Perform a refining crystallization using an ethyl acetate/ethanol mixture to achieve >98% purity[8].

-

Synthesis Pathway II: Clobetasol Propionate

Unlike fluticasone, clobetasol propionate retains the C-21 carbon, which is ultimately chlorinated. Direct propionylation of the 17α-OH in the presence of the primary 21-OH is impossible due to the higher reactivity of the primary alcohol. Therefore, an orthoester strategy is employed to temporarily bridge the 17α and 21 positions, followed by selective ring-opening.

Mechanistic Overview

-

Cyclic Orthoester Formation: Betamethasone is reacted with triethyl orthopropionate under acidic catalysis (e.g., supported p-toluenesulfonic acid) to form betamethasone-17,21-cyclic orthopropionate[9].

-

Ring-Opening Acidolysis: The cyclic orthoester is subjected to acid-catalyzed hydrolysis. The steric environment dictates that the propionate group migrates exclusively to the highly hindered 17α-position, liberating the 21-OH to yield betamethasone-17α-propionate[9].

-

C-21 Chlorination: The 21-OH is converted to a chloride. Historically, this was done via mesylation followed by displacement with LiCl[2]. Modern optimized routes utilize bis(trichloromethyl) carbonate (BTC) and a metal chloride catalyst (e.g.,

or

Workflow for the regioselective synthesis of Clobetasol Propionate.

Self-Validating Experimental Protocol: Clobetasol Propionate

Note: This protocol focuses on the critical C-21 chlorination of the 17α-propionate intermediate[10].

Step 1: BTC-Mediated Chlorination

-

Rationale: Utilizing bis(trichloromethyl) carbonate (BTC, also known as triphosgene) avoids the two-step mesylation/LiCl displacement, significantly reducing the reaction cycle time and improving the overall atom economy.

or -

Procedure:

-

Dissolve 20 g of betamethasone-17α-propionate (obtained via the orthoester route) in 80 mL of anhydrous acetone[10].

-

Add 6.0 g of anhydrous Zinc Chloride (

) and stir until fully dissolved. -

Heat the reactor to 40°C.

-

Slowly introduce 25 g of BTC into the reaction mixture. Safety Note: BTC generates phosgene gas in situ; this must be performed in a highly controlled, scrubbed containment system.

-

Maintain the reaction at 40°C for 3 hours[10].

-

Concentrate the solution under reduced pressure until approximately 10 mL of acetone remains[10].

-

Precipitate the product by adding 150 mL of purified water. Filter the resulting solids.

-

Dry the crude product at 85°C for 18 hours to yield ~19.3 g of clobetasol propionate (approx. 96.5% yield)[10].

-

Yield & Process Optimization Data

The transition from traditional batch synthesis to optimized catalytic methods has drastically improved the yield and purity of 17α-propionate corticosteroids. The table below summarizes the efficiency gains achieved through modern reagent selection.

| Reaction Step | Traditional Method | Optimized Method | Yield Improvement | Purity | Source |

| Fluticasone: Thioesterification | Diethylamine / Chlorofluoromethane | Dimethylthiocarbamoyl Cl / Bromofluoromethane | 45-60% | >98% | [7][8] |

| Fluticasone: 17α-Propionylation | Propionic anhydride (Room Temp) | Propionyl chloride + Pyridine (-10°C) | ~70% | >95% | [5] |

| Clobetasol: C-21 Chlorination | Mesyl Chloride | BTC + | ~88% | 96.9% (Crude) | [10][11] |

Conclusion

The synthesis of 17α-propionate corticosteroids represents a masterclass in regioselectivity and steric control. For fluticasone propionate, the challenge lies in managing the sensitive thioester and fluoromethyl groups, which has been largely solved by shifting from chlorofluoromethane to bromofluoromethane and optimizing base catalysis[7][8]. For clobetasol propionate, bypassing the steric hindrance of the 17α-OH via a cyclic orthoester intermediate remains the gold standard[9], while modern triphosgene-mediated chlorination has revolutionized the final step's efficiency[10]. As the industry moves forward, continuous flow chemistry and biocatalytic dehydrogenation are expected to further condense these pathways, offering even higher space-time yields and greener synthetic profiles[12].

References

- RU2351605C2 - Method of thiocarboxylic acid etherification Google P

-

Fluticasone propionate, FN-25, CCI-18781... - DrugFuture DrugFuture[Link]

- CN113087754A - Preparation method of betamethasone-17 alpha-propionate Google P

- CN110698530A - Synthesis method of fluticasone propionate Google P

- CN107793462A - A kind of preparation method of clobetasol propionate Google P

- US20040209854A1 - Method for the preparation of fluticasone and related 17beta-carbothioic esters Google P

- EP1911741A1 - Method for the preparation of fluticasone propionate Google P

- CN101812107A - Method for synthesizing clobetasol propionate intermediate Google P

-

CLOBETASOL - New Drug Approvals New Drug Approvals[Link]

-

Synthesis of betamethasone dipropionate (1), clobetasol propionate (2)... ResearchGate[Link]

Sources

- 1. Fluticasone propionate | 80474-14-2 [chemicalbook.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Fluticasone propionate, FN-25, CCI-18781, Fluspiral, Flovent Diskus, Flusonal, Flovent DPI, Fluxonal, Flonase, Flunase, Flovent, Flixotide, Flutide, Cutivate, Flixonase-药物合成数据库 [drugfuture.com]

- 4. US20040209854A1 - Method for the preparation of fluticasone and related 17beta-carbothioic esters using a novel carbothioic acid synthesis and novel purification methods - Google Patents [patents.google.com]

- 5. RU2351605C2 - Method of thiocarboxylic acid etherification - Google Patents [patents.google.com]

- 6. EP1911741A1 - Method for the preparation of fluticasone propionate - Google Patents [patents.google.com]

- 7. smolecule.com [smolecule.com]

- 8. CN110698530A - Synthesis method of fluticasone propionate - Google Patents [patents.google.com]

- 9. CN113087754A - Preparation method of betamethasone-17 alpha-propionate - Google Patents [patents.google.com]

- 10. CN101812107A - Method for synthesizing clobetasol propionate intermediate - Google Patents [patents.google.com]

- 11. CN107793462A - A kind of preparation method of clobetasol propionate - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Clascoterone (CB-03-01): From Discovery to Clinical Development – A Technical Whitepaper

Executive Summary: The Rationale for Topical Androgen Antagonism

For decades, the dermatological management of androgen-dependent conditions—such as acne vulgaris and androgenetic alopecia (AGA)—relied heavily on systemic anti-androgens (e.g., spironolactone, oral contraceptives) or 5-alpha reductase inhibitors (e.g., finasteride) 1. While effective, these systemic therapies carry significant risks, including feminization in males, teratogenicity in females, and broad endocrine disruption, fundamentally limiting their patient applicability 1.

Clascoterone (cortexolone 17α-propionate; CB-03-01) was engineered to bridge this clinical gap as a first-in-class topical androgen receptor (AR) inhibitor 2. By competing with dihydrotestosterone (DHT) directly at the site of application and undergoing rapid local metabolism, Clascoterone decouples potent anti-androgenic efficacy from systemic toxicity, offering a novel, localized intervention for pilosebaceous and follicular pathologies 3.

Structural Biology & Chemical Synthesis

Clascoterone is a synthetic pregnane steroid, specifically the C17α propionate ester of 11-deoxycortisol 4. The propionate moiety at the C17 position is critical; it confers the high binding affinity required to competitively exclude DHT from the AR ligand-binding domain.

Protocol 1: Regioselective Enzymatic Synthesis of Clascoterone

Historically, synthesizing C17-monoesters of corticosteroids involved complex protection and deprotection steps utilizing hazardous solvents. Modern green-chemistry approaches utilize enzymatic alcoholysis to streamline this process.

Causality & Experimental Choice : We employ immobilized Candida antarctica lipase B (Novozyme 435) because it provides exquisite regioselectivity. It selectively cleaves the C21 ester of the 17α,21-diester precursor while leaving the critical C17 propionate intact 5. Using isopropanol (IPA) as an alcohol donor in a solvent-free system drives the transesterification equilibrium forward, eliminating toxic organic waste and maximizing yield [[5]]().

-

Substrate Preparation : Dissolve cortexolone 17α,21-dipropionate (10 g/L) in a solvent-free system utilizing IPA as the primary alcohol donor 5.

-

Biocatalysis : Introduce Novozyme 435 at a concentration of 20 g/L to initiate the regioselective cleavage 5.

-

Incubation : Maintain the reaction at 30°C under continuous orbital shaking (220 rpm) for 48 hours to ensure complete conversion 5.

-

Filtration & Recovery : Filter out the immobilized enzyme beads (which can be washed and recycled). Crystallize the resulting Clascoterone from the filtrate, achieving a yield of >98% 5.

Figure 1: Enzymatic synthesis workflow of Clascoterone using Novozyme 435.

Mechanism of Action & Pharmacokinetics

Acne pathogenesis is heavily driven by androgens (specifically DHT) binding to ARs in the pilosebaceous unit, triggering sebocyte proliferation, hyperseborrhea, and subsequent Cutibacterium acnes colonization and inflammation 6.

Clascoterone acts as a competitive antagonist. When applied topically, it penetrates the stratum corneum and binds to the AR in sebocytes and dermal papilla cells with high affinity, preventing DHT-induced receptor dimerization and nuclear translocation 3. This effectively downregulates the transcription of genes responsible for lipid synthesis and pro-inflammatory cytokines 3.

Pharmacokinetic Safety : The self-limiting nature of Clascoterone is its pharmacokinetic hallmark. Upon entering systemic circulation, ubiquitous epidermal and plasma esterases rapidly hydrolyze the C17 propionate ester, converting Clascoterone into cortexolone (11-deoxycortisol)—an inactive metabolite with no anti-androgenic activity 7. Clinical studies show steady-state plasma concentrations remain near the lower limit of quantitation (0.5 ng/mL) even with twice-daily application 7.

Figure 2: Mechanism of action and rapid epidermal metabolism of Clascoterone.

Preclinical Validation: In Vitro Assays

To validate AR antagonism and localized efficacy, researchers utilize immortalized human sebocytes.

Protocol 2: Sebocyte Lipid & Cytokine Inhibition Assay

Causality & Experimental Choice : Sebocytes are cultured with DHT to simulate acnegenic hyperseborrhea. Clascoterone is introduced to measure dose-dependent inhibition. Nile Red is utilized because it specifically fluoresces in non-polar intracellular lipid droplets, providing a direct, high-throughput quantitative readout of sebum production without requiring complex lipid extraction.

-

Cell Culture & Starvation : Seed human primary sebocytes in 96-well plates at

cells/well. Starve in serum-free media for 24 hours to establish a baseline and synchronize the cell cycle. -

Induction & Treatment : Co-treat cells with 10 nM DHT (to induce lipid synthesis) and varying concentrations of Clascoterone (0.1 µM to 10 µM). Include a vehicle control (DMSO) to measure baseline induction, and an active comparator (e.g., Spironolactone) to validate the assay's sensitivity.

-

Lipid Quantification (Nile Red) : After 72 hours of incubation, wash cells with PBS and stain with Nile Red (1 µg/mL) for 15 minutes. Read fluorescence using a microplate reader (Excitation: 485 nm / Emission: 565 nm).

-

Cytokine Analysis : Collect the supernatant prior to staining. Run a sandwich ELISA for IL-6 and PGE2 to quantify the anti-inflammatory downstream effect.

-

Self-Validation System : A successful assay must show a dose-dependent decrease in both Nile Red fluorescence and IL-6 concentration relative to the DHT-only control, validating successful AR blockade.

Figure 3: In vitro validation assay workflow for evaluating AR antagonism.

Clinical Development & Efficacy Data

The clinical translation of CB-03-01 resulted in two distinct formulations tailored to specific dermatological needs: a 1% cream (Winlevi) for Acne Vulgaris and a 5% solution (Breezula) for Androgenetic Alopecia 2.

-

Acne Vulgaris (Phase 3) : Winlevi 1% cream demonstrated statistically significant reductions in both inflammatory and non-inflammatory lesions compared to the vehicle over 12 weeks of twice-daily application 2.

-

Androgenetic Alopecia (Phase 3 SCALP 1 & 2) : In male AGA, the miniaturization of hair follicles is driven by DHT. Clascoterone 5% solution showed a remarkable 5.39-fold (539%) and 1.68-fold (168%) relative improvement in Target Area Hair Count (TAHC) versus placebo over 6 to 12 months 8.

Table 1: Summary of Clascoterone Clinical Efficacy

| Indication | Formulation | Trial Phase | Key Endpoints | Efficacy Outcome vs. Vehicle | Systemic Side Effects |

| Acne Vulgaris | 1% Cream (Winlevi) | Phase 3 | IGA Success (≥2 point drop), Lesion Count | 18-20% success rate (vs 7-9% vehicle) 4 | Negligible (HPA axis suppression <5%) 7 |

| Androgenetic Alopecia | 5% Solution (Breezula) | Phase 3 (SCALP 1 & 2) | Target Area Hair Count (TAHC) at 6-12 months | 168% to 539% relative improvement in TAHC 8 | Negligible |

Conclusion

Clascoterone represents a paradigm shift in dermatological pharmacology. By exploiting the ubiquitous presence of epidermal esterases, it achieves localized, potent AR antagonism without the systemic liabilities of traditional anti-androgens. Its continued development across multiple formulations highlights the versatility of targeted, metabolically labile steroid design in modern drug discovery.

References

-

PatSnap - What is the mechanism of Clascoterone? URL: [Link]

-

DermNet - Clascoterone: Uses, Side-Effects and More URL: [Link]

-

Skin Therapy Letter - Topical Clascoterone for Acne Vulgaris URL: [Link]

-

Next Steps in Dermatology - Clascoterone Cream | Therapeutic Cheat Sheet URL:[Link]

-

Wikipedia - Clascoterone URL: [Link]

-

Dermatology Times - Clascoterone 5% Delivers Strong Phase 3 Hair-Growth Results URL:[Link]

-

FDA.gov - WINLEVI (clascoterone) cream Labeling URL: [Link]

-

ResearchGate - Efficient synthesis of clascoterone via lipase-catalyzed solvent-free alcoholysis URL: [Link]

Sources

- 1. nextstepsinderm.com [nextstepsinderm.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. skintherapyletter.com [skintherapyletter.com]

- 4. Clascoterone - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Clascoterone? [synapse.patsnap.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. dermatologytimes.com [dermatologytimes.com]

17alpha-propionate biological activity in vitro

Executive Summary: The 17 -Propionate Paradigm

The 17

This guide analyzes the biological activity of the 17

Molecular Mechanism & Structural Logic

The "Soft Drug" Scaffold

The biological activity of Cortexolone 17

-

High Affinity Binding (Target Tissue): The 17

-propionate chain mimics the D-ring geometry of Dihydrotestosterone (DHT), allowing it to fit snugly into the ligand-binding domain (LBD) of the Androgen Receptor. -

Rapid Hydrolysis (Systemic Circulation): Unlike 17

-esters, the 17

Signaling Pathway Visualization

The following diagram illustrates the competitive antagonism of Clascoterone against DHT within the sebocyte, preventing downstream lipogenesis and inflammation.

Caption: Competitive antagonism of Cortexolone 17

In Vitro Profiling: Key Assays & Data

To validate the biological activity of a 17

Comparative Binding Affinity (Ki)

In competitive binding assays using rat prostate cytosol or AR-transfected COS-7 cells, Cortexolone 17

| Compound | Target Receptor | Relative Binding Affinity (RBA) | Ki (nM) | Biological Outcome |

| DHT | Androgen (AR) | 100 (Reference) | ~0.2 - 0.5 | Potent Agonist |

| Clascoterone | Androgen (AR) | ~85 - 90 | ~10 - 15 | Potent Antagonist |

| Spironolactone | Androgen (AR) | ~5 - 10 | >50 | Weak Antagonist |

| Cortexolone | Androgen (AR) | < 1 | >1000 | Inactive Metabolite |

Note: Data synthesized from Rosette et al. (2019) and Celasco et al. (2004).[1]

Functional Bioactivity: Sebocyte Inhibition

The primary therapeutic target is the sebocyte. Efficacy is measured by the reduction of lipid droplets (sebum precursor) and inflammatory cytokines (IL-6, IL-8) induced by Testosterone.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The inclusion of positive (DHT/Testosterone) and negative (Vehicle) controls is mandatory for data integrity.[1]

Protocol A: Androgen Receptor Transcriptional Reporter Assay

Objective: To quantify the antagonist potency of 17

Materials:

-

Cell Line: MDA-kb2 (Breast cancer line stably expressing AR-luciferase reporter).[1]

-

Reagents: Dihydrotestosterone (DHT), Cortexolone 17

-propionate, Steady-Glo Luciferase System.[1]

Workflow:

-

Seeding: Plate MDA-kb2 cells at

cells/well in 96-well white-walled plates using charcoal-stripped serum media (to remove endogenous hormones). -

Starvation: Incubate for 24 hours to baseline receptor activity.

-

Treatment:

-

Incubation: 24 hours at 37°C, 5% CO2.

-

Detection: Add 100

L Luciferase reagent; incubate 15 mins. Read luminescence. -

Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Metabolic Stability (The "Soft Drug" Validation)

Objective: To prove the compound degrades in plasma (systemic safety) but remains stable in skin (local efficacy).

Workflow Visualization:

Caption: Comparative metabolic stability workflow to validate the "soft drug" profile of 17

Step-by-Step:

-

Preparation: Prepare 1

M solution of Cortexolone 17 -

Time Course: Aliquot samples at T=0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction immediately with 3 volumes of ice-cold acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent (402.5 m/z) and metabolite (Cortexolone, 346.4 m/z).[1]

-

Validation Criteria:

References

-

Rosette, C., et al. (2019). "Cortexolone 17

-Propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro."[1][3][4] Journal of Drugs in Dermatology. -

Celasco, G., et al. (2004). "Biological profile of cortexolone 17

-propionate (CB-03-01), a new topical and peripherally selective androgen antagonist."[1][5] Arzneimittelforschung. -

Mazzetti, A., et al. (2019). "Pharmacokinetics and Safety of Clascoterone Cream 1% in Subjects With Acne Vulgaris."[1] Journal of Drugs in Dermatology.

-

Ferraboschi, P., et al. (2014). "Cortexolone 17

-propionate: a new topical antiandrogen."[1] Expert Opinion on Therapeutic Patents.

Methodological & Application

Application Note: Scalable Synthesis and Purification of Cortexolone 17α-propionate (Clascoterone)

Executive Summary

Cortexolone 17α-propionate (Clascoterone) is a novel androgen receptor inhibitor approved for the topical treatment of acne vulgaris (Winlevi®). Structurally, it is the 17-propionate ester of 11-deoxycortisol (Cortexolone). The synthesis of 17α-esters of corticosteroids presents a specific regiochemical challenge: the 17α-hydroxyl group is a tertiary, sterically hindered alcohol, while the 21-hydroxyl group is a primary, highly reactive alcohol. Direct esterification typically yields the 21-ester or a mixture.

This guide details the Orthoester Exchange Strategy , the industry-standard protocol for achieving high regioselectivity at the 17α-position. We incorporate process improvements (derived from recent patent literature) that minimize the formation of the thermodynamically stable 21-propionate byproduct via controlled hydrolysis.

Retrosynthetic Analysis & Strategy

To selectively esterify the 17α-position without protecting the 21-hydroxyl, we utilize a cyclic orthoester intermediate. This method locks the 17α and 21-hydroxyls into a 1,3-dioxolane ring, which is then hydrolytically opened. Under specific acidic conditions, this hydrolysis yields the 17α-monoester almost exclusively.

Synthetic Pathway Diagram

The following flowchart illustrates the critical intermediates and decision nodes in the synthesis.

Figure 1: Synthetic workflow utilizing the orthoester protection strategy to ensure 17α-regioselectivity.[1]

Detailed Experimental Protocol

Materials & Reagents[2]

-

Precursor: Cortexolone (11-Deoxycortisol) [CAS: 152-58-9]

-

Reagent: Triethyl orthopropionate (TEOP) [CAS: 115-80-0]

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA)

-

Solvents: Toluene (anhydrous), Methanol, Ethanol, Ethyl Acetate, n-Hexane.

-

Buffer: Sodium acetate / Acetic acid.

Step 1: Formation of the Cyclic Orthoester

This step creates the 17,21-ethylorthopropionate intermediate. Anhydrous conditions are critical to prevent premature hydrolysis.

-

Setup: Equip a 3-neck round-bottom flask with a Dean-Stark trap, reflux condenser, and nitrogen inlet.

-

Charging: Load Cortexolone (10.0 g, 28.9 mmol) and Toluene (150 mL).

-

Reagent Addition: Add Triethyl orthopropionate (10.2 g, 58.0 mmol, ~2.0 eq) and PTSA (0.15 g, 0.8 mmol).

-

Reaction: Heat to reflux (110°C). Monitor the collection of ethanol in the Dean-Stark trap.

-

Completion: Reflux for 2–4 hours. Verify conversion by TLC (SiO2, Hexane:EtOAc 1:1). The polar starting material (Cortexolone) should disappear, replaced by a less polar spot (Orthoester).

-

Workup: Cool to room temperature. Add triethylamine (0.5 mL) to neutralize the acid catalyst (preventing rearrangement). Concentrate the toluene solution under vacuum to obtain the crude orthoester as a viscous oil or semi-solid.

Step 2: Regioselective Hydrolysis

This is the Critical Process Parameter (CPP) . Strong acids or high temperatures promote "acyl migration," shifting the ester from the 17α position to the thermodynamically more stable 21-position.

-

Solubilization: Dissolve the crude orthoester residue in Methanol (100 mL).

-

Hydrolysis: Prepare a buffer solution of Acetic Acid (0.5 mL) in Water (20 mL). Add this slowly to the methanol solution.

-

Target pH: 4.5 – 5.5.

-

-

Reaction: Stir at 40°C for 2–3 hours.

-

Quenching: Once the orthoester is consumed (<1%), precipitate the product by slowly adding Water (200 mL) while stirring vigorously.

-

Isolation: Filter the white precipitate. Wash with water (3 x 50 mL) to remove residual acid and methanol.

-

Drying: Dry the filter cake under vacuum at 40°C.

-

Crude Yield: Expect ~9.5 g (85-90%).

-

Step 3: Purification (Crystallization)

To meet pharmaceutical grade (>99.5% purity), the product must be crystallized to remove any 21-propionate isomer and unreacted Cortexolone.

Protocol A: Ethanol/Water (Preferred for Polymorph Control) [4]

-

Dissolve crude Cortexolone 17α-propionate in Ethanol (50 mL) at 60°C.

-

Filter hot to remove particulates.

-

Slowly add Water (100 mL) while maintaining temperature at 50-60°C until slight turbidity persists.

-

Cool slowly to room temperature (25°C) over 2 hours, then to 0-5°C for 1 hour.

-

Filter the crystals and wash with cold Ethanol/Water (1:2).

-

Dry at 40-50°C.

Protocol B: Acetone/Hexane (Alternative)

-

Dissolve crude material in Acetone (10 volumes) at reflux.

-

Add n-Hexane (20 volumes) slowly.

-

Cool to crystallize.

Process Validation & Analytics

HPLC Method

The primary challenge is separating the 17-propionate (Product) from the 21-propionate (Impurity).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 40% B; 2-10 min: 40%→90% B; 10-12 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 242 nm (characteristic enone absorption) |

| Retention Times | Cortexolone: ~3.5 min 17α-Propionate: ~6.8 min 21-Propionate: ~7.2 min |

NMR Characterization

Proton NMR is definitive for confirming the ester position.

-

H-21 Protons (Diagnostic):

-

In Cortexolone (Unsubstituted): The H-21 protons appear as a singlet or AB quartet around 4.2 – 4.6 ppm .

-

In 17α-Propionate (Product): The H-21 protons remain upfield (similar to starting material) because the 21-OH is free.

-

In 21-Propionate (Impurity): The H-21 protons shift downfield (deshielded by the ester) to ~4.8 – 5.0 ppm .

-

Mechanism of Action & Troubleshooting

Mechanism: Orthoester Rearrangement

The hydrolysis proceeds via the protonation of an alkoxy group on the orthoester. The direction of ring opening is determined by stereoelectronics. Under mild acidic conditions, the C17-O bond is preserved, and the C21-O bond is cleaved, resulting in the 17-ester.

Figure 2: Mechanistic divergence in orthoester hydrolysis. Control of pH is essential to favor the green path.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield of Orthoester | Water in system. | Ensure Toluene is dry; check Dean-Stark efficiency. |

| High 21-Propionate Level | Hydrolysis pH too low (<3). | Use buffered acetic acid; do not use HCl or H2SO4. |

| Incomplete Hydrolysis | pH too high (>6) or temp too low. | Adjust pH to 4.5-5.0; increase temp to 40°C. |

| Oily Product | Residual solvent or impurities. | Recrystallize from Ethanol/Water; seed with pure crystal. |

References

-

Cosmo S.p.A. (2012).[1] Cortexolone 17α-propionate in crystalline form I. EP Patent 2503004 A1.[1] Link

-

Gardi, R., et al. (1961).[5] Preparation of 17-esters of corticosteroids via orthoesters. Tetrahedron Letters, 2(13), 448-451. Link

-

Turner, R.B. (1953).[2][5][12] Acylation of 17-hydroxycorticosteroids. Journal of the American Chemical Society, 75(14), 3489. Link

-

U.S. Food and Drug Administration (FDA). (2020). Winlevi (clascoterone) Cream Prescribing Information. Link

-

Ferraboschi, P., et al. (2008). Lipase-catalyzed preparation of corticosteroid 17alpha-esters endowed with antiandrogenic activity. Tetrahedron Letters, 49(31), 4610-4612. Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP2503004A1 - Cortexolone-17alpha-propionate in crystalline form I - Google Patents [patents.google.com]

- 3. IL291468A - A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate - Google Patents [patents.google.com]

- 4. data.epo.org [data.epo.org]

- 5. EP2503005B1 - Cortexolone-17alpha-propionate in hydrate crystalline form IV - Google Patents [patents.google.com]

- 6. WO2015091733A1 - CORTEXOLONE 17α-PROPIONATE FOR USE IN THE TREATMENT OF SKIN WOUNDS AND/OR ATROPHIC SKIN DISORDERS - Google Patents [patents.google.com]

- 7. invivochem.cn [invivochem.cn]

- 8. Evaluation of in vitro Skin Permeation of Clascoterone From Clascoterone Topical Cream, 1% (w/w) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method development for the evaluation of in vitro skin permeation of clascoterone from clascoterone topical cream, 1% - American Chemical Society [acs.digitellinc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. EP2173891B1 - Enzymatic process for obtaining cortexolone-17-alpha-propionate in crystalline form III - Google Patents [patents.google.com]

HPLC-MS analysis of 17alpha-propionate compounds

Application Note: HPLC-MS Analysis of 17 -Propionate Compounds

Focus Compounds: Clobetasol Propionate, Halobetasol Propionate, Fluticasone Propionate Document ID: AN-STR-17P-V2.0

Abstract

The analysis of 17

Introduction: The Analytical Paradox

17

This migration creates a specific analytical hazard: Isobaric Interference. The 21-propionate degradation product has the same molecular weight and similar fragmentation pattern as the active 17-propionate API. Standard low-resolution MS cannot distinguish them; they must be chromatographically resolved.

Mechanism of Instability: Acyl Migration

Understanding the chemistry is prerequisite to method development. The 17

Key Driver: The reaction is base-catalyzed.[1] Implication: Sample preparation and mobile phases must be maintained at acidic pH (typically 2.5 – 4.5) to suppress this migration.

Visualization: The Acyl Migration Pathway

Caption: The irreversible migration of the propionate ester from position 17 to 21, driven by pH and solvent conditions.

Method Development Strategy

Column Selection

Standard C18 columns often fail to resolve the 17- and 21-isomers adequately.

-

Recommended: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases. These offer

- -

Alternative: High-density C18 with steric protection (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18(2)).

Mobile Phase Chemistry

-

Buffer: Ammonium Formate or Ammonium Acetate (10mM).

-

pH Modifier: Formic acid is essential. Target pH 3.0 – 3.5.

-

Organic Modifier: Acetonitrile is preferred over Methanol. Methanol is a protic solvent and can accelerate transesterification if the buffer capacity is weak.

Protocol 1: Stability-Indicating HPLC-UV/MS (QC Focus)

Purpose: Impurity profiling and assay of drug substance/product. Capable of separating the 21-propionate isomer.

Materials

-

Column: Agilent Zorbax SB-Phenyl (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid).[2]

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 40°C (Critical for resolution) |

| Injection Vol | 10 µL |

| Detection | UV @ 240 nm (Quant); MS (Qual) |

| Run Time | 25 Minutes |

Gradient Table

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 35 | Equilibration |

| 15.0 | 60 | Linear Gradient |

| 20.0 | 90 | Wash |

| 20.1 | 35 | Re-equilibration |

| 25.0 | 35 | Stop |

Sample Preparation (Critical Step)[2][3]

-

Stock: Dissolve 10 mg standard in Acetonitrile (Do not use MeOH).

-

Diluent: 60:40 Water:Acetonitrile (0.1% Formic Acid).

-

Procedure: Dilute stock to 0.1 mg/mL. Keep samples at 4°C in the autosampler. Analyze within 12 hours.

Protocol 2: High-Sensitivity LC-MS/MS (Bioanalysis Focus)

Purpose: Quantification of 17-propionates in plasma/serum for PK studies. Focus is on sensitivity and matrix removal.

Workflow Visualization

Caption: Liquid-Liquid Extraction (LLE) workflow designed to minimize matrix effects and prevent acyl migration during processing.

Mass Spectrometry Parameters (ESI+)

-

Source: Electrospray Ionization (Positive Mode).

-

Precursor Ion:

(e.g., Clobetasol Propionate -

Product Ions:

-

Quantifier:

355.2 (Loss of propionic acid side chain). -

Qualifier:

337.2 (Subsequent loss of water).

-

Extraction Protocol (LLE)[2][4]

-

Aliquot: Transfer 200 µL plasma to a chemically inert tube.

-

Acidification: Add 20 µL of 1% Formic Acid (Crucial to lock the ester).

-

Extraction: Add 1.5 mL Methyl tert-butyl ether (MTBE). Vortex 5 mins.[3]

-

Separation: Centrifuge at 4000 rpm for 5 mins.

-

Transfer: Flash freeze the aqueous bottom layer (dry ice/acetone bath) and pour off the organic top layer into a clean glass tube.

-

Dry: Evaporate under Nitrogen at 35°C.

-

Reconstitute: 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).

Troubleshooting & System Suitability

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Acyl migration occurring in the autosampler. | Ensure diluent pH is < 4.0. Lower autosampler temp to 4°C. Avoid Methanol in diluent. |

| Tailing | Secondary interactions with silanols. | Increase buffer concentration to 20mM or switch to an end-capped column (e.g., "AQ" or "Shield" type). |

| Signal Suppression | Phospholipids eluting from matrix. | In bioanalysis, monitor |

| Retention Shift | pH drift in aqueous mobile phase. | Ammonium formate buffers are volatile; prepare fresh daily. |

System Suitability Criteria (USP-aligned):

-

Resolution (

): > 1.5 between 17-propionate and 21-propionate isomers. -

Tailing Factor: < 1.5.

-

Precision: RSD < 2.0% for 5 replicate injections.

References

-

United States Pharmacopeia (USP). USP Monograph: Clobetasol Propionate.[4][5] Rockville, MD: United States Pharmacopeial Convention.[4]

-

Fiori, J., et al. (2013). "LC-MS/MS determination of clobetasol propionate and its metabolites in human plasma." Journal of Pharmaceutical and Biomedical Analysis.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10.

-

Garg, S., et al. (2015). "Quantification of halobetasol propionate and its impurities present in topical dosage forms by stability-indicating LC method." Journal of Chromatographic Science.

- Anderson, B.D., et al. (1984). "Strategies for the chromatographic analysis of unstable steroids." Journal of Pharmaceutical Sciences. (Foundational text on corticosteroid ester stability).

Application Note: In Vitro Pharmacological Profiling of 17α-Propionate (Clascoterone)

Introduction & Mechanism of Action

Cortexolone 17α-propionate (Clascoterone) is a peripherally selective, high-affinity androgen receptor (AR) antagonist[1]. Unlike systemic antiandrogens, clascoterone is structurally designed for topical application, rapidly hydrolyzing into the inactive metabolite cortexolone to avoid systemic side effects[2]. This application note details a comprehensive, self-validating in vitro testing protocol to evaluate its efficacy in antagonizing AR-mediated transcription, lipid synthesis (sebogenesis), and inflammatory cytokine release[1].

Clascoterone shares a four-ring steroidal backbone that mimics both dihydrotestosterone (DHT) and spironolactone, allowing it to act as a direct competitive inhibitor at the AR ligand-binding domain[2]. By blocking DHT binding, clascoterone prevents AR nuclear translocation, thereby halting the transcription of genes responsible for excessive sebum production and inflammatory cascades (e.g., IL-1β, IL-8)[1].

Fig 1: Clascoterone competitive inhibition of DHT-induced AR signaling and downstream sebogenesis.

Experimental Design & Rationale

To ensure scientific integrity, the experimental choices in this protocol are driven by strict physiological causality:

-

Cell Models: Primary human sebocytes are utilized for lipid and cytokine assays because they retain physiological lipogenic responses and endogenous AR expression, unlike many immortalized lines which lose lipogenic capacity over time[1]. For high-throughput transcriptional analysis, an AR-luciferase reporter cell line is employed to isolate receptor-level antagonism from downstream phenotypic variables[3].

-

Agonist Selection: DHT is used to stimulate the cells because it is the most potent endogenous androgen driving acne pathogenesis and sebocyte proliferation[2].

-

Benchmarking: Spironolactone is included as a positive control for AR antagonism, providing a comparative baseline for clascoterone's relative potency[1].

Materials & Reagents

-

Test Compound: Clascoterone (Cortexolone 17α-propionate), ≥98% purity[4].

-

Agonist: Dihydrotestosterone (DHT).

-

Positive Control: Spironolactone.

-

Cell Lines: Primary human sebocytes; AR-Reporter Cell Line (e.g., MDA-kb2).

-

Assay Kits: Luciferase Assay System; Human IL-8 and IL-1β ELISA kits.

-

Stains: Nile Red (for neutral lipid quantification).

Step-by-Step Methodologies

Protocol 1: Compound Preparation and Storage

Causality: Proper solvation is critical for lipophilic steroidal compounds to prevent precipitation in aqueous culture media, which would artificially lower the effective concentration and skew IC50 calculations[5].

-

Dissolve Clascoterone powder in 100% DMSO to create a 10 mM stock solution[3].

-

Aliquot and store at -80°C (stable for up to 2 years) to prevent repeated freeze-thaw degradation[5].

-

For working solutions, perform serial dilutions in DMSO. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: AR Reporter Gene Assay (Transcriptional Inhibition)

Causality: This assay isolates the direct interaction between clascoterone and the AR, stripping away the complex metabolic pathways of the sebocyte to provide a pure measurement of transcriptional blockade[3].

-

Seed AR-reporter cells in a 96-well white opaque plate at

cells/well in assay medium containing charcoal-stripped serum (to remove endogenous steroids). -

Incubate for 24 hours at 37°C, 5% CO

. -

Pre-treat cells with varying concentrations of Clascoterone (0.1 nM to 10 µM) or Spironolactone for 1 hour.

-

Stimulate cells with 1 nM DHT (EC80 concentration determined via prior agonist dose-response).

-

Incubate for 24 hours.

-

Add luciferase detection reagent, incubate for 10 minutes in the dark, and read luminescence using a microplate reader. Validation Check: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and maximum inhibition control (10 µM Spironolactone). The assay is only valid if Z' > 0.5.

Protocol 3: Sebocyte Lipid Production Assay (Phenotypic Antagonism)

-

Culture primary human sebocytes in 24-well plates until 80% confluent.

-

Switch to differentiation medium (serum-free) for 24 hours to synchronize the cells.

-

Co-treat cells with 10 nM DHT and escalating doses of Clascoterone (0.1 µM to 50 µM) for 72 hours[1].

-

Wash cells with PBS and stain with Nile Red (1 µg/mL) for 15 minutes at room temperature.

-

Measure fluorescence (Excitation 485 nm / Emission 535 nm) to quantify intracellular neutral lipids.

-

Crucial Step: Normalize fluorescence units to total protein content (using a BCA assay) to ensure reductions in lipids are due to AR antagonism, not compound-induced cell death.

Protocol 4: Inflammatory Cytokine Quantification

-

Collect the conditioned media from the sebocytes treated in Protocol 3 after the 72-hour incubation.

-

Centrifuge the media at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.

-

Perform ELISA for IL-8 and IL-1β according to the manufacturer's instructions.

-

Measure absorbance at 450 nm and calculate cytokine concentrations using a standard curve.

Fig 2: Multiplexed in vitro workflow for evaluating AR antagonism and downstream cellular effects.

Data Presentation & Quality Control

Table 1: Expected Pharmacological Profile of Clascoterone

| Assay Type | Target / Readout | Expected Clascoterone Result | Comparator (Spironolactone) |

| AR Reporter | Transcriptional Inhibition | IC50 ≈ High Affinity (nM range) | Comparable IC50 |

| Lipid Synthesis | Nile Red Fluorescence | Dose-dependent reduction | Dose-dependent reduction |

| Cytokine Release | IL-8 Concentration | Significant inhibition at 10 µM | Inferior inhibition vs. Clascoterone |

| Cytokine Release | IL-1β Concentration | Significant inhibition at 10 µM | Inferior inhibition vs. Clascoterone |

Table 2: Assay Validation and Quality Control Metrics

| QC Parameter | Threshold for Validity | Corrective Action if Failed |

| Z'-factor (Reporter) | > 0.5 | Optimize cell seeding density or DHT EC80 concentration. |

| Cell Viability | > 90% viability at max dose | Reduce maximum compound concentration; check DMSO %. |

| Vehicle Control | Baseline response | Ensure charcoal-stripped serum is fully depleted of steroids. |

| Standard Curve (ELISA) | R² > 0.99 | Prepare fresh standards; ensure proper pipette calibration. |

References

- Cortexolone 17α-propionate (Clascoterone)

- Clascoterone: A Novel Topical Anti-androgen for the Treatment of Acne.

- Clascoterone ≥98% (HPLC). sigmaaldrich.com.

- Cortexolone 17α-propion

- Clascoterone | Androgen Receptor Inhibitor. medchemexpress.com.

- Draft Guidance on Clascoterone August 2023. fda.gov.

Sources

- 1. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clascoterone: A Novel Topical Anti-androgen for the Treatment of Acne - [practicaldermatology.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Clascoterone ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes: Formulation and Solid-State Characterization of Cortexolone 17α-Propionate for Topical Delivery

Target Audience: Formulation Scientists, Analytical Chemists, and Pre-clinical Drug Development Professionals.

Executive Summary

Cortexolone 17α-propionate (Clascoterone) is a first-in-class, topically active androgen receptor (AR) antagonist approved for the treatment of androgen-dependent skin disorders such as acne vulgaris[1],[2]. Developing a robust topical formulation for this active pharmaceutical ingredient (API) requires overcoming significant pre-formulation challenges, specifically regarding its polymorphic transitions, lipid solubility, and chemical stability. This application note provides a comprehensive, self-validating framework for the synthesis, solid-state characterization, and topical formulation of Cortexolone 17α-propionate.

Mechanism of Action & Pharmacological Rationale

Androgens, primarily dihydrotestosterone (DHT), drive acne pathogenesis by binding to ARs in the pilosebaceous unit, triggering sebaceous gland proliferation and excess sebum production[2]. Clascoterone acts by competitively binding to these local ARs with high affinity, effectively blocking the downstream signaling cascades[2]. Because it is rapidly metabolized into inactive cortexolone in the periphery, it exhibits an apparent absence of systemic antiandrogenic effects[1].

Mechanism of Clascoterone competing with DHT for Androgen Receptor binding.

Pre-Formulation: Solid-State Polymorphism and Solubility

The solid-state behavior of Cortexolone 17α-propionate dictates its thermodynamic stability within a vehicle. The API exists in three anhydrous forms (CPI, CPII, CPIII) and one monohydrated crystalline form (CPW / Form IV)[1].

Table 1: Polymorphic Forms of Cortexolone 17α-Propionate

| Form | Hydration State | Distinguishing Features | Formulation Rationale & Causality |

| Form I (CPI) | Anhydrous | Melting point ~126-129 °C[3] | Metastable; obtained via tert-butyl methyl ether crystallization[4]. Prone to transition in aqueous media. |

| Form II (CPII) | Anhydrous | Distinct XRPD profile | Obtained via diisopropyl ether crystallization[4]. Used primarily in non-aqueous lipid bases. |

| Form III (CPIII) | Anhydrous | High thermodynamic stability | Standard anhydrous form; exhibits markedly different solid-state behavior compared to the hydrate[1]. |

| Form IV (CPW) | Monohydrate | Distinct IR/DSC profile[5] | Highly stable in aqueous environments. Prevents spontaneous hydration and Ostwald ripening in O/W creams[5]. |

Table 2: Solubility Profile for Vehicle Selection

| Solvent System | Solubility | Application in Development |

| DMSO | ≥ 100 mg/mL (248.43 mM)[6] | High solubility; utilized for preparing stock solutions for in vitro receptor binding assays. |

| Corn Oil (Lipid Phase) | ≥ 2.75 mg/mL (6.83 mM)[6] | Confirms compatibility with lipophilic vehicles required for topical emulsion lipid phases. |

| 20% SBE-β-CD in Saline | ≥ 2.75 mg/mL (6.83 mM)[6] | Aqueous complexation strategy for enhancing bioavailability in specialized hydrogel patches. |

Experimental Protocols

Protocol 1: Regioselective Enzymatic Synthesis of Cortexolone 17α-Propionate

Scientific Causality: Chemical hydrolysis of 17α,21-diesters frequently causes acyl migration (from the 17α to the 21-position) due to the thermodynamic instability of the 17α-monoester in acidic or basic conditions[5]. To prevent this degradation and ensure high API purity, an enzymatic alcoholysis process using Candida antarctica lipase B (CALB) is utilized. This enzyme provides strict regioselective cleavage at the C-21 position[4].

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve cortexolone 17α,21-dipropionate in an aprotic organic solvent (e.g., toluene or tetrahydrofuran) to achieve a concentration between 0.01 and 0.15 M (optimally 0.025 M)[3].

-

Acyl Acceptor Addition: Introduce a primary alcohol (e.g., octanol or butanol) to act as the acyl acceptor for the reaction[3].

-

Enzyme Introduction: Add immobilized CALB enzyme at a concentration of approximately 5,000 U/mmol[4].

-

Incubation: Maintain the reaction mixture at 20–32 °C for 24–72 hours under continuous orbital shaking[4]. Self-Validation: Monitor the reaction via HPLC; the disappearance of the diester peak validates the completion of the alcoholysis.

-

Recovery: Filter the mixture to recover the immobilized enzyme. Note: The enzyme can be reutilized in several cycles without losing catalytic activity, ensuring industrial cost-efficiency[4].

-

Crystallization: Evaporate the solvent under reduced pressure. Crystallize the resulting residue using aqueous solvent mixtures to specifically isolate the hydrated crystalline Form IV (CPW)[5].

Protocol 2: Preparation of 1% (w/w) Topical O/W Cream Formulation

Scientific Causality: A 1% concentration provides optimal local antiandrogenic activity[1]. An oil-in-water (O/W) emulsion is selected to balance the lipophilicity of the API with patient compliance. Form IV (hydrate) is utilized because an anhydrous polymorph would spontaneously hydrate in the aqueous microenvironment of the cream, leading to crystal growth and phase separation[5].

Step-by-Step Methodology:

-

Lipid Phase Preparation: In a jacketed vessel, combine cetyl alcohol, stearyl alcohol, and mineral oil. Heat to 70 °C until completely melted. Add 1.0% (w/w) Cortexolone 17α-propionate (Form IV) and stir until fully dissolved. Causality: The lipid phase acts as the primary reservoir for the highly lipophilic API.

-

Aqueous Phase Preparation: In a separate vessel, dissolve polysorbate 80 (surfactant), propylene glycol, and preservatives in purified water. Heat to 70 °C. Causality: Propylene glycol acts as a thermodynamic sink modifier and penetration enhancer, disrupting the highly ordered intercellular lipids of the stratum corneum to facilitate API diffusion.

-

Emulsification: Slowly inject the lipid phase into the aqueous phase under high-shear homogenization (3000 rpm for 10 minutes).

-

Cooling & Gelation: Reduce stirring speed to 500 rpm and cool the emulsion to 25 °C. Self-Validation: The controlled cooling rate ensures the formation of a stable liquid crystalline gel network. Perform rheological yield-stress testing to validate the physical stability of the emulsion.

Protocol 3: In Vitro Permeation Testing (IVPT) for Formulation Validation

Scientific Causality: IVPT acts as a self-validating system to confirm that the API successfully partitions from the vehicle into the target tissue (epidermis/dermis) without excessive transdermal flux into the systemic circulation.

Step-by-Step Methodology:

-

Skin Preparation: Mount dermatomed human cadaver skin (300-400 µm thickness) onto static Franz diffusion cells, with the stratum corneum facing the donor compartment.

-

Receptor Media Equilibration: Fill the receptor compartment with Phosphate-Buffered Saline (PBS) containing 4% Bovine Serum Albumin (BSA). Equilibrate at 32 °C (physiological skin surface temperature). Causality: Clascoterone is highly lipophilic. Without BSA as a solubilizing agent in the receptor media, the API would accumulate in the dermis, violating "sink conditions" and artificially halting permeation.

-

Dosing: Apply a finite dose (10 mg/cm²) of the 1% cream formulation to the donor compartment.

-

Sampling: Extract 0.5 mL of receptor fluid at predetermined intervals (1, 2, 4, 8, 12, 24 hours), immediately replacing it with fresh media to maintain sink conditions.

-

Tissue Extraction: Post-24 hours, physically separate the stratum corneum using the tape-stripping method (15-20 strips). Extract the viable epidermis and dermis using a solvent extraction method (e.g., methanol/acetonitrile).

-

Quantification: Quantify the retained and permeated Cortexolone 17α-propionate using validated LC-MS/MS. Self-Validation: A successful formulation will show high API retention in the epidermal/dermal extracts and negligible API in the receptor fluid, validating its peripheral selectivity and lack of systemic absorption[1].

References

1.[7] CORTEXOLONE 17α-PROPIONATE FOR USE IN THE TREATMENT OF SKIN WOUNDS AND/OR ATROPHIC SKIN DISORDERS. Google Patents (WO2015091733A1). 7 2.[1] Biological Profile of Cortexolone 17a-Propionate (CB-03-01), a New Topical and Peripherally Selective Androgen Antagonist. ResearchGate. 1 3.[2] Cortexolone 17alpha-propionate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.2 4.[6] Clascoterone - Product Data Sheet. MedChemExpress. 6 5.[5] A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate. Google Patents (IL291468A). 5 6.[3] Cortexolone-17alpha-propionate in hydrate crystalline form IV. Google Patents (EP2503005B1). 3 7.[4] Cortexolone-17alpha-propionate in crystalline form I. European Patent Office (EP2503004A1).4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cortexolone 17alpha-propionate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. EP2503005B1 - Cortexolone-17alpha-propionate in hydrate crystalline form IV - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. IL291468A - A process for the preparation of cortexolone 17alpha-propionate and its new crystalline hydrate - Google Patents [patents.google.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. WO2015091733A1 - CORTEXOLONE 17α-PROPIONATE FOR USE IN THE TREATMENT OF SKIN WOUNDS AND/OR ATROPHIC SKIN DISORDERS - Google Patents [patents.google.com]

Animal models for testing 17alpha-propionate efficacy

Application Note: Preclinical Evaluation of Cortexolone 17

Executive Summary

This application note details the experimental frameworks for evaluating Cortexolone 17

This guide moves beyond basic screening, providing the Hamster Flank Organ (HFO) and Androgenetic Alopecia (AGA) Mouse protocols. These are the industry standards for validating local efficacy in acne and hair loss while confirming the lack of systemic anti-androgenic side effects.

Mechanistic Grounding: The 17 Advantage

To design a valid animal model, one must understand the molecule's fate. C17P competes with Dihydrotestosterone (DHT) for the AR in the cytoplasm of sebocytes and dermal papilla cells.

-

Local Efficacy: C17P binds AR, inhibiting nuclear translocation and downstream cytokine/lipid production.[1]

-

Systemic Safety: The 17

-ester bond is chemically unstable in plasma compared to the 17

Visualization: Mechanism of Action & Metabolic Fate

Figure 1: Mechanism of action showing local AR antagonism versus rapid systemic inactivation.

Primary Efficacy Model: The Hamster Flank Organ (HFO)

The Syrian Golden Hamster possesses bilateral sebaceous structures (flank organs) on its back. These are highly androgen-sensitive. In males, they are large and pigmented; in females or castrated males, they regress. This is the gold standard for testing topical anti-androgens intended for acne [1].

Experimental Design

-

Subject: Male Syrian Golden Hamsters (10-12 weeks old).

-

Groups (n=8/group):

-

Vehicle Control: Acetone or Ethanol/Propylene Glycol (50:50).

-

Positive Control: Standard anti-androgen (e.g., Cyproterone Acetate).

-

Test Group: C17P (0.1%, 1.0%, 5.0% w/v).

-

Systemic Check: C17P (Subcutaneous injection) - Optional to prove topical selectivity.

-

Step-by-Step Protocol

-

Preparation (Day -1):

-

Lightly shave the dorsal flank area. Do not abrade the skin (inflammation mimics androgenic redness).

-

Measure baseline diameter of the flank organ (longitudinal and transverse axis) using digital calipers.

-

-

Treatment (Days 0–21):

-

Apply 50 µL of test solution topically to the right flank organ once daily.

-

Apply 50 µL of vehicle to the left flank organ (internal control).

-

Note: For castrated models, animals must be supplemented with Testosterone Propionate (TP) injections (SC, 1 mg/kg/day) to stimulate organ growth, which the C17P will attempt to block.

-

-

Data Collection (Weekly):

-

Morphometry: Measure long (

) and short ( -

Visual Scoring: Grade pigmentation/bulk on a scale of 0 (flat/pale) to 5 (raised/dark dark brown).

-

-

Terminal Analysis (Day 22):

-

Euthanize animals.

-

Excise flank organs using a 6mm biopsy punch.

-

Wet Weight: Weigh immediately.

-

Histology: Fix in formalin. Stain with H&E to measure sebaceous gland cross-sectional area.

-

Validation Criteria

A valid C17P effect is defined as a statistically significant reduction in the treated (Right) organ size compared to the vehicle (Left) organ and the untreated control group, without a reduction in prostate weight (see Section 4).

Alopecia Rescue Model: The C57BL/6 Mouse

The C57BL/6 mouse is the standard for hair cycling studies because its melanogenesis is strictly coupled to the anagen (growth) phase. Telogen skin is pink; Anagen skin is black [2].

Protocol: Androgen-Induced Alopecia

-

Synchronization (Day 0):

-

Use 7-week-old female C57BL/6 mice (hair follicles are in spontaneous telogen).

-

Depilate the dorsal skin using a rosin/beeswax mixture. This forces all follicles into anagen .

-

-

Induction of Retardation (Day 1):

-

Administer Testosterone (1 mg/mouse/day, SC) or Dihydrotestosterone. This creates a high-androgen environment that retards hair regrowth (mimicking AGA).

-

-

Therapeutic Dosing (Day 1–28):

-

Apply C17P (1-5% solution) topically to the back daily.

-

Control: Vehicle only (hair growth remains retarded by the testosterone).

-

-

Scoring:

-

Observe skin color conversion from Pink (Telogen)

Grey -

Metric: "Anagen Score" (0 = 0% black skin, 100 = 100% black skin).

-

Safety & Selectivity: The Modified Hershberger Assay

To prove C17P is a superior "17

Workflow Visualization

Figure 2: Modified Hershberger Assay to distinguish local vs. systemic activity.

Interpretation:

-

Finasteride Group: Prostate weight significantly decreases (Systemic anti-androgen).

-

C17P Group: Prostate weight remains comparable to Vehicle group (No systemic effect), proving the rapid hydrolysis hypothesis [3].

Data Summary & Expected Outcomes

| Endpoint | Vehicle + Testosterone | C17P (Topical) + Testosterone | Reference (Systemic Anti-Androgen) |

| Hamster Flank Area | Large, Pigmented | Reduced, Paler | Reduced, Paler |

| Mouse Hair Regrowth | Retarded (Pink Skin) | Accelerated (Black Skin) | Accelerated |

| Prostate Weight | Hypertrophic | Hypertrophic (Unaffected) | Atrophic (Systemic Side Effect) |

| Plasma C17P Levels | N/A | Below LOQ | N/A |

| Plasma Cortexolone | N/A | Detectable | N/A |

Critical Troubleshooting (Field Notes)

-

Vehicle Selection: C17P is lipophilic. Avoid aqueous-only vehicles. A mix of Ethanol (30%), Propylene Glycol (50%), and Water (20%) is recommended for penetration.

-

Coprophagy in Rats: When testing topical formulations in rats/mice, they may groom and ingest the drug. Use Elizabethan collars if "pure" topical safety data is required to rule out oral ingestion effects.

-

Crystallization: 17

-propionate esters can crystallize on the skin surface if the solvent evaporates too fast. Add a small amount of Transcutol or similar co-solvent to maintain solubility on the skin.

References

-

Mazzetti, A. et al. (2019). "Biological Profile of Cortexolone 17

-Propionate (CB-03-01), a New Topical and Peripherally Selective Androgen Antagonist." Journal of Drugs in Dermatology, 18(5), 412-418.[1][2] Link -

Matias, J. R. et al. (1989). "Animal models of androgen-dependent disorders of the pilosebaceous apparatus. 1. The androchronogenetic alopecia (AGA) mouse as a model for male-pattern baldness."[3] Archives of Dermatological Research, 281(4), 247-253.[3] Link

-

Täubel, J. et al. (2021).[4] "A Phase 1 Study to Investigate the Effects of Cortexolone 17

-Propionate, Also Known as Clascoterone, on the QT Interval." Clinical Pharmacology in Drug Development, 10(2), 139-147. Link -

Rosette, C. et al. (2019).[1] "Cortexolone 17

-Propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro."[1][2][5] Journal of Drugs in Dermatology, 18(5), 412.[1][2] Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Cortexolone 17α-propionate (Clascoterone) Is a Novel Androgen Receptor Antagonist that Inhibits Production of Lipids and Inflammatory Cytokines from Sebocytes In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of androgen-dependent disorders of the pilosebaceous apparatus. 1. The androchronogenetic alopecia (AGA) mouse as a model for male-pattern baldness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Cell Culture Assays for Androgen Receptor Antagonists

Strategic Overview & Mechanism of Action

Developing Androgen Receptor (AR) antagonists requires distinguishing between simple ligand displacement and functional inhibition of downstream signaling. The AR is a nuclear hormone receptor that, upon ligand binding (e.g., Dihydrotestosterone, DHT), undergoes a conformational change, dissociates from Heat Shock Proteins (HSPs), dimerizes, and translocates to the nucleus to drive transcription at Androgen Response Elements (AREs).[1]

Current Therapeutic Context: First-generation antagonists (e.g., Bicalutamide) often allow nuclear translocation but inhibit transcriptional complex assembly. Second-generation antagonists (e.g., Enzalutamide) impose a stricter blockade, preventing nuclear translocation entirely and impairing DNA binding [1].[2]

AR Signaling & Inhibition Pathway

The following diagram illustrates the critical checkpoints for assay development:

Figure 1: Canonical AR signaling pathway highlighting distinct intervention points for first- and second-generation antagonists.[3]

Experimental Strategy: Cell Line Selection

Choosing the correct cell model is the single most common point of failure in AR assays. You must account for AR mutation status, as specific mutations can convert antagonists into agonists.

| Cell Line | AR Status | Key Characteristics | Recommended Use |